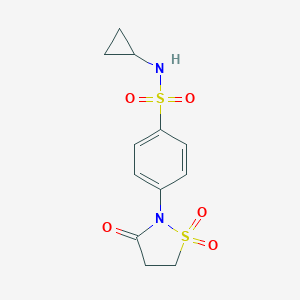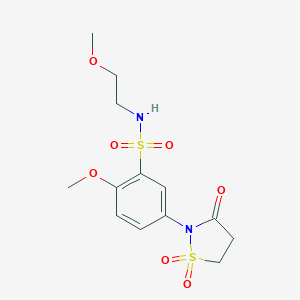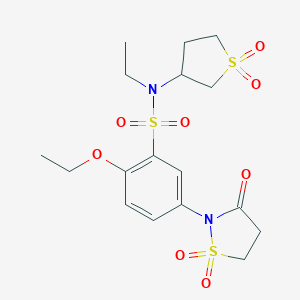
1-butyl-2-methyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been widely studied in scientific research due to its unique chemical properties. BMQ has a quinoline ring structure with a butyl and methyl substituent at positions 1 and 2, respectively. This compound has shown significant potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then undergo various chemical reactions, such as redox reactions and ligand exchange reactions, which can lead to changes in fluorescence or corrosion inhibition.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-butyl-2-methyl-4(1H)-quinolinone. However, it has been shown to have low toxicity in animal studies, indicating potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-2-methyl-4(1H)-quinolinone has several advantages for use in lab experiments, including its high solubility in organic solvents and its fluorescent properties. However, its synthesis can be challenging and time-consuming, and its mechanism of action is not well understood, which can limit its applications.
Orientations Futures
1. Investigation of the mechanism of action of 1-butyl-2-methyl-4(1H)-quinolinone and the formation of coordination complexes with metal ions.
2. Development of new synthetic methods for the production of 1-butyl-2-methyl-4(1H)-quinolinone and its derivatives.
3. Optimization of the fluorescent properties of 1-butyl-2-methyl-4(1H)-quinolinone for use in biomedical imaging applications.
4. Exploration of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a corrosion inhibitor for new metals and alloys.
5. Investigation of the potential of 1-butyl-2-methyl-4(1H)-quinolinone as a precursor for the synthesis of other compounds with unique chemical properties.
In conclusion, 1-butyl-2-methyl-4(1H)-quinolinone has shown significant potential in various scientific research applications, including as a fluorescent probe, a corrosion inhibitor, and a precursor for the synthesis of other compounds. While there is still much to learn about its mechanism of action and potential applications, 1-butyl-2-methyl-4(1H)-quinolinone is a compound that holds promise for future research.
Méthodes De Synthèse
1-butyl-2-methyl-4(1H)-quinolinone can be synthesized through a multistep process that involves the condensation of 2-methylquinoline with butanal, followed by oxidation and cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-butyl-2-methyl-4(1H)-quinolinone has been extensively studied in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological and environmental samples. 1-butyl-2-methyl-4(1H)-quinolinone has also been investigated as a corrosion inhibitor for various metals, including aluminum and steel. Additionally, 1-butyl-2-methyl-4(1H)-quinolinone has been used as a precursor for the synthesis of other compounds, such as 2-methyl-4-quinolone and 2-methyl-4-quinolone-3-carboxylic acid.
Propriétés
Nom du produit |
1-butyl-2-methyl-4(1H)-quinolinone |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-butyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-14(16)12-7-5-6-8-13(12)15/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
PKUPVMASNMZASU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
SMILES canonique |
CCCCN1C(=CC(=O)C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



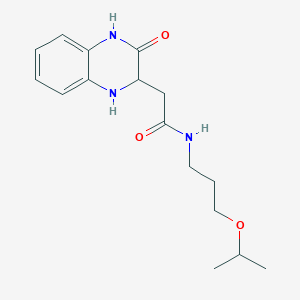
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
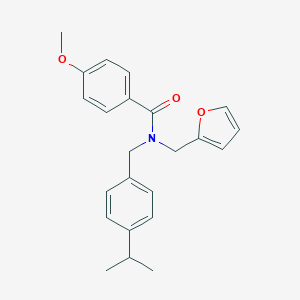
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
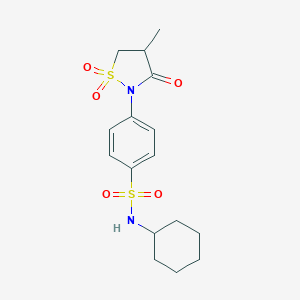
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
